molecular formula C24H30N4O4 B2688069 N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-ethylphenyl)ethanediamide CAS No. 896340-76-4

N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-ethylphenyl)ethanediamide

Cat. No.: B2688069
CAS No.: 896340-76-4
M. Wt: 438.528
InChI Key: DGDOPJPVICAXSV-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a benzodioxole, a piperazine, and an ethanediamide group. These functional groups suggest that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The benzodioxole and piperazine rings are likely to impart a degree of rigidity to the molecule, while the ethanediamide group could potentially participate in hydrogen bonding interactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the benzodioxole and piperazine groups could influence its solubility and reactivity .

Scientific Research Applications

Synthesis and Evaluation for Dual 5-HT1A/SSRI Activities

Study of Binding Affinity on 5-HT1A Serotonin Receptors

In another study, compounds structurally related to N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-ethylphenyl)ethanediamide were synthesized and evaluated for their affinity towards 5-HT1A receptors. The research focused on understanding how structural modifications influence binding affinity, providing insights for developing new agents targeting serotonin receptors (H. Pessoa-Mahana et al., 2012).

Investigation of Anti-inflammatory and Analgesic Properties

A compound structurally related to N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-ethylphenyl)ethanediamide was synthesized and its analogs were found to possess anti-inflammatory, analgesic, and peripheral N-cholinolytic properties. This suggests potential therapeutic applications for the treatment of inflammation and pain management (Гюльнара Артаваздовна Геворгян et al., 2017).

Potential in Drug Design for 5-HT1A Serotonin Ligands

Research into arylpiperazine derivatives, which include structures similar to N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-ethylphenyl)ethanediamide, demonstrated their potential as high-affinity ligands for 5-HT1A serotonin receptors. These findings are significant for the design of new drugs targeting serotonin-related disorders (R. Glennon et al., 1988).

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If it has biological activity, this could depend on a variety of factors, including its ability to interact with biological targets such as proteins or nucleic acids .

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its properties and biological activity. It could potentially be of interest in fields such as medicinal chemistry, if it shows activity against relevant biological targets .

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-ethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O4/c1-3-17-4-7-19(8-5-17)26-24(30)23(29)25-15-20(28-12-10-27(2)11-13-28)18-6-9-21-22(14-18)32-16-31-21/h4-9,14,20H,3,10-13,15-16H2,1-2H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDOPJPVICAXSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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